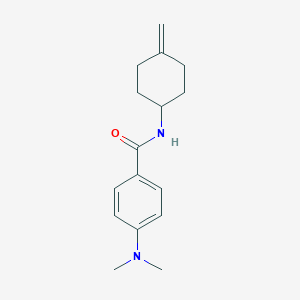4-(dimethylamino)-N-(4-methylidenecyclohexyl)benzamide
CAS No.: 2097898-42-3
Cat. No.: VC4826654
Molecular Formula: C16H22N2O
Molecular Weight: 258.365
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2097898-42-3 |
|---|---|
| Molecular Formula | C16H22N2O |
| Molecular Weight | 258.365 |
| IUPAC Name | 4-(dimethylamino)-N-(4-methylidenecyclohexyl)benzamide |
| Standard InChI | InChI=1S/C16H22N2O/c1-12-4-8-14(9-5-12)17-16(19)13-6-10-15(11-7-13)18(2)3/h6-7,10-11,14H,1,4-5,8-9H2,2-3H3,(H,17,19) |
| Standard InChI Key | UDEHEISBWGPEIV-UHFFFAOYSA-N |
| SMILES | CN(C)C1=CC=C(C=C1)C(=O)NC2CCC(=C)CC2 |
Introduction
Chemical Structure and Characterization
Molecular Architecture
The compound features a benzamide backbone substituted at the para position with a dimethylamino group () and an N-linked 4-methylidenecyclohexyl moiety. The methylidene group () introduces unsaturated character to the cyclohexyl ring, potentially influencing conformational flexibility and interaction with biological targets .
Table 1: Key Structural and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 258.36 g/mol | |
| CAS Number | 2097898-42-3 | |
| Density | Not Reported | |
| Boiling/Melting Points | Not Reported |
Structural confirmation relies on spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): -NMR reveals proton environments of the dimethylamino group (~2.8 ppm, singlet) and methylidene protons (~5.2 ppm, multiplet).
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 259.2 ([M+H]) .
Synthesis and Optimization
Synthetic Pathways
The synthesis of 4-(dimethylamino)-N-(4-methylidenecyclohexyl)benzamide typically involves a multi-step protocol:
-
Formation of 4-Dimethylaminobenzoic Acid:
-
Activation to Benzoyl Chloride:
-
The carboxylic acid is treated with thionyl chloride () to form 4-dimethylaminobenzoyl chloride.
-
-
Amide Coupling:
-
The benzoyl chloride reacts with 4-methylidenecyclohexylamine in dichloromethane () using a coupling agent like N,N-dicyclohexylcarbodiimide (DCC).
-
Table 2: Representative Reaction Conditions
Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane), followed by recrystallization from ethanol.
Physicochemical Properties
Solubility and Stability
-
Solubility: The compound is sparingly soluble in water but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol .
-
Stability: Preliminary studies suggest sensitivity to prolonged exposure to light and humidity, necessitating storage at −20°C under inert atmosphere.
Reactivity Profile
-
Amide Hydrolysis: The benzamide bond undergoes hydrolysis under strongly acidic (e.g., ) or basic (e.g., ) conditions, yielding 4-dimethylaminobenzoic acid and 4-methylidenecyclohexylamine.
-
Electrophilic Substitution: The dimethylamino group directs electrophilic attacks to the ortho and para positions of the benzene ring, enabling functionalization (e.g., nitration, sulfonation) .
Challenges and Future Directions
-
Pharmacological Profiling: In vitro assays (e.g., enzyme inhibition, cytotoxicity) are needed to elucidate bioactivity .
-
Synthetic Scalability: Optimizing reaction yields and reducing reliance on hazardous reagents (e.g., DCC) remain priorities.
-
Stability Enhancement: Formulation studies (e.g., microencapsulation) could improve shelf life for pharmaceutical applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume